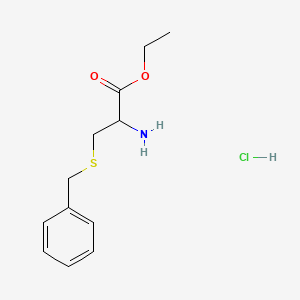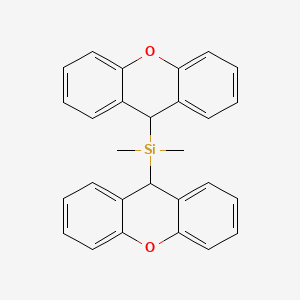
Dimethyldi(9H-xanthen-9-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyldi(9H-xanthen-9-yl)silane is a compound that features a silicon atom bonded to two 9H-xanthen-9-yl groups and two methyl groups The xanthene moiety is a tricyclic aromatic system, which is known for its stability and unique photophysical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyldi(9H-xanthen-9-yl)silane typically involves the reaction of 9H-xanthen-9-ol with a silicon-containing reagent. One common method is the reaction of 9H-xanthen-9-ol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silicon-oxygen bond, resulting in the desired silane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Dimethyldi(9H-xanthen-9-yl)silane can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Substitution: The silicon-methyl bonds can be substituted with other functional groups, such as halogens or alkyl groups.
Hydrolysis: The silicon-oxygen bonds can be hydrolyzed under acidic or basic conditions to yield 9H-xanthen-9-ol and silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides can be used for substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Oxidation: Xanthone derivatives.
Substitution: Various substituted silanes.
Hydrolysis: 9H-xanthen-9-ol and silanols.
科学的研究の応用
Dimethyldi(9H-xanthen-9-yl)silane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of xanthene-based compounds and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Dimethyldi(9H-xanthen-9-yl)silane is largely dependent on its chemical structure and the specific application. In bioimaging, the xanthene moiety’s fluorescence is exploited for visualization purposes. In drug delivery, the compound’s stability and ability to form complexes with other molecules are key factors. The silicon atom provides a versatile platform for further functionalization, allowing for the design of tailored compounds with specific biological or chemical activities.
類似化合物との比較
Similar Compounds
9H-xanthen-9-ol: A precursor to Dimethyldi(9H-xanthen-9-yl)silane, known for its fluorescent properties.
Dimethyldichlorosilane: A silicon-containing reagent used in the synthesis of various organosilicon compounds.
Xanthone: An oxidized derivative of xanthene, with applications in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to the combination of the xanthene moiety and the silicon atom. This combination imparts both the photophysical properties of xanthene and the chemical versatility of silicon, making it a valuable compound for a wide range of applications.
特性
分子式 |
C28H24O2Si |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
dimethyl-bis(9H-xanthen-9-yl)silane |
InChI |
InChI=1S/C28H24O2Si/c1-31(2,27-19-11-3-7-15-23(19)29-24-16-8-4-12-20(24)27)28-21-13-5-9-17-25(21)30-26-18-10-6-14-22(26)28/h3-18,27-28H,1-2H3 |
InChIキー |
CIBQHMZUSJLHNN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1C2=CC=CC=C2OC3=CC=CC=C13)C4C5=CC=CC=C5OC6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


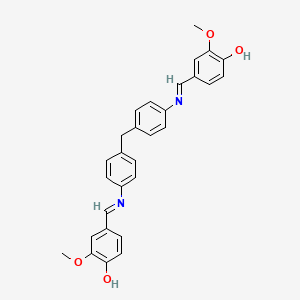
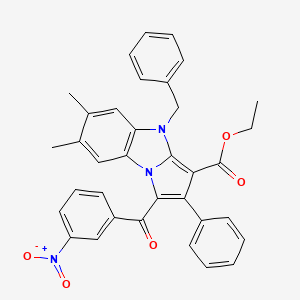
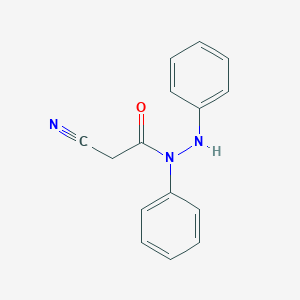
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
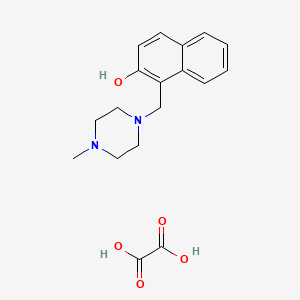
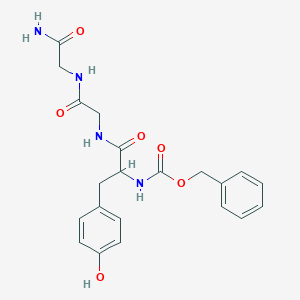
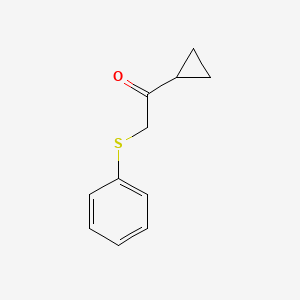
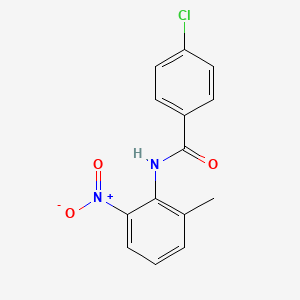
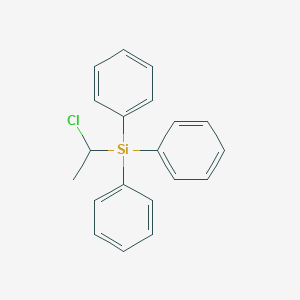
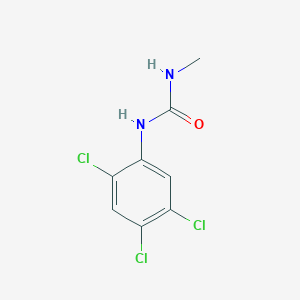
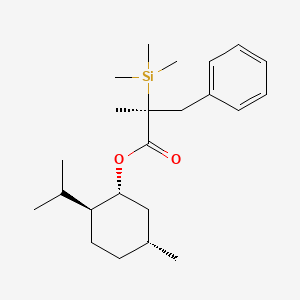
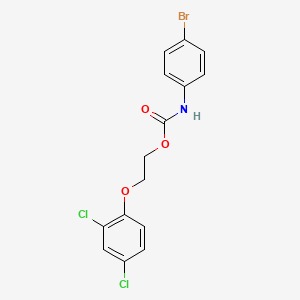
![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
